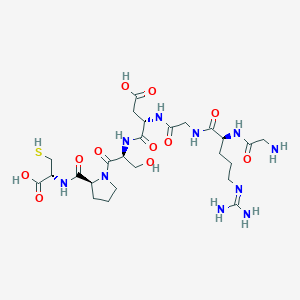

Gly-Arg-Gly-Asp-Ser-Pro-Cys

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPKIOQCZVIMAC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The GRGDSPC Peptide: A Technical Guide to its Biological Function and Application

Introduction: The Significance of the RGD Motif and the Emergence of GRGDSPC

The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a cornerstone of cell biology, representing the principal recognition motif for a large family of transmembrane receptors known as integrins.[1] These receptors are pivotal in mediating cell-extracellular matrix (ECM) and cell-cell interactions, thereby governing a multitude of physiological and pathological processes including cell adhesion, migration, proliferation, differentiation, and apoptosis.[2] The RGD sequence is found in numerous ECM proteins such as fibronectin, vitronectin, and fibrinogen, serving as a universal ligand for approximately half of the 24 known integrin heterodimers.[1][3]

The synthetic heptapeptide, Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline-Cysteine (GRGDSPC), has emerged as a powerful tool in biomedical research. It incorporates the core RGD sequence, with flanking amino acids (Glycine, Serine, Proline) that can influence its binding affinity and selectivity for different integrin subtypes.[4] A key feature of the GRGDSPC peptide is the C-terminal cysteine residue, which provides a reactive thiol group for straightforward, site-specific conjugation to biomaterials, nanoparticles, and imaging agents.[5] This technical guide provides an in-depth exploration of the biological function of the GRGDSPC peptide, its mechanism of action, and detailed protocols for its application in research settings.

Mechanism of Action: Integrin Binding and Downstream Signaling

The primary biological function of the GRGDSPC peptide is to act as a competitive ligand for RGD-binding integrins.[6] When immobilized on a substrate, it mimics the function of ECM proteins, promoting cell adhesion. In its soluble form, it can competitively inhibit the binding of cells to ECM proteins, thereby disrupting cell adhesion and downstream signaling.[6]

Integrin Engagement and Focal Adhesion Formation

Upon binding to the extracellular domain of integrin receptors, the GRGDSPC peptide induces a conformational change in the integrin heterodimer, leading to its activation. This "outside-in" signaling process triggers the clustering of integrins on the cell surface and the recruitment of a complex network of cytoplasmic proteins to form focal adhesions.[7] These structures serve as a physical link between the ECM and the actin cytoskeleton and act as signaling hubs to regulate cellular behavior.[7]

Downstream Signaling Cascades

The binding of GRGDSPC to integrins initiates a cascade of intracellular signaling events that profoundly impact cell function. A central event in this process is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Tyr397).[7] This creates a high-affinity binding site for the Src-homology 2 (SH2) domain of Src family kinases. The resulting FAK-Src complex then phosphorylates a multitude of downstream targets, including paxillin and p130Cas, leading to the activation of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[7][8]

-

The PI3K/Akt Pathway: This pathway is crucial for promoting cell survival by inhibiting apoptosis.[8]

-

The Ras/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating gene expression related to cell proliferation, differentiation, and migration.[9][10]

The following diagram illustrates the key steps in the GRGDSPC-mediated integrin signaling pathway.

Caption: GRGDSPC-mediated integrin signaling cascade.

Quantitative Analysis of GRGDSPC-Integrin Interactions

The binding affinity of RGD-containing peptides to integrins is a critical parameter that dictates their biological activity. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of an integrin to its natural ligand. The following table summarizes the IC50 values for linear RGD peptides, such as GRGDSP, against various integrin subtypes. While specific data for the C-terminal cysteine variant (GRGDSPC) is less common, the values for GRGDSP serve as a reliable proxy, as the cysteine is primarily for conjugation and has a minimal effect on the core RGD-integrin interaction in solution.

| Peptide/Compound | Integrin Subtype | IC50 (nM) |

| RGD peptide | αvβ3 | 89[11] |

| RGD peptide | α5β1 | 335[11] |

| RGD peptide | αvβ5 | 440[11] |

| GRGDSP | αvβ3 | ~12-89[4] |

| GRGDSP | α5β1 | ~34-335[4] |

| GRGDSP | αvβ5 | ~167-580[4] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments utilizing the GRGDSPC peptide.

Protocol 1: Cell Adhesion Inhibition Assay

This assay quantifies the ability of soluble GRGDSPC to inhibit the attachment of cells to a surface coated with an ECM protein.

Rationale for Experimental Choices:

-

ECM Protein Selection: The choice of ECM protein (e.g., fibronectin, vitronectin) depends on the integrin subtype being investigated. For example, fibronectin is a primary ligand for α5β1 integrin, while vitronectin is a major ligand for αvβ3.[12]

-

Cell Line Selection: The cell line should express the integrin of interest. For example, HeLa cells express αvβ5 but not αvβ3, making them suitable for studying αvβ5-mediated adhesion.[13] Human umbilical vein endothelial cells (HUVECs) express several RGD-binding integrins and are commonly used in angiogenesis studies.

Step-by-Step Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in sterile PBS).

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash the wells twice with sterile PBS.

-

-

Blocking:

-

Block non-specific binding sites by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well.

-

Incubate for 1 hour at 37°C.

-

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Detach the cells using a non-enzymatic cell dissociation solution to preserve integrin integrity.

-

Resuspend the cells in a serum-free medium.

-

-

Competition and Adhesion:

-

Aspirate the blocking solution from the coated plate.

-

Prepare serial dilutions of the GRGDSPC peptide in the serum-free cell suspension medium. A typical concentration range is 1 µM to 1000 µM.

-

As a negative control, use a scrambled peptide (e.g., GRGESP) at the same concentrations.

-

Add 100 µL of the cell suspension containing the different peptide concentrations to the coated wells.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Aspirate the fixative and wash the wells twice with PBS.

-

Stain the cells with 0.1% Crystal Violet solution for 10-15 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound Crystal Violet with 10% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Experimental Workflow Diagram:

Caption: Workflow for a cell adhesion inhibition assay.

Protocol 2: Solid-Phase Competitive Binding Assay (ELISA-based)

This assay measures the ability of GRGDSPC to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.

Step-by-Step Methodology:

-

Plate Coating:

-

Dilute the purified integrin receptor to a final concentration of 1-5 µg/mL in a coating buffer.

-

Add 100 µL of the diluted integrin solution to each well of a 96-well ELISA plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

-

Competition Reaction:

-

Prepare serial dilutions of the GRGDSPC peptide in Binding Buffer (e.g., PBS with 0.1% BSA).

-

Prepare a solution of a biotinylated RGD-containing ligand (e.g., biotinylated fibronectin) in Binding Buffer at a concentration that gives a robust signal.

-

Aspirate the Blocking Buffer and wash the wells three times with Wash Buffer.

-

Add 50 µL of the diluted GRGDSPC peptide to the appropriate wells.

-

Add 50 µL of the biotinylated ligand solution to all wells.

-

Incubate for 2-3 hours at room temperature with gentle agitation.

-

-

Detection:

-

Aspirate the solution and wash the wells three times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate, diluted in Binding Buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

Aspirate the Streptavidin-HRP solution and wash the wells five times with Wash Buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color development.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

The percentage of inhibition is calculated for each concentration of the GRGDSPC peptide. An IC50 value can then be determined by plotting the percent inhibition against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.[14]

Conclusion: The Versatility of the GRGDSPC Peptide in Research and Development

The GRGDSPC peptide, with its core RGD motif and versatile cysteine handle, is an invaluable tool for researchers, scientists, and drug development professionals. Its ability to mimic or inhibit the biological functions of ECM proteins provides a powerful means to probe the intricacies of integrin-mediated cell adhesion and signaling. From fundamental cell biology studies to the development of novel biomaterials for tissue engineering and targeted drug delivery systems, the applications of GRGDSPC are vast and continue to expand. A thorough understanding of its mechanism of action, binding kinetics, and appropriate experimental design is paramount to leveraging its full potential in advancing biomedical research.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. MAPK signaling pathway | Abcam [abcam.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide for Researchers and Drug Development Professionals: The RGD Motif vs. the GRGDSPC Peptide in Cell Adhesion

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the Arginine-Glycine-Aspartic acid (RGD) motif and its synthetic analog, the Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline-Cysteine (GRGDSPC) peptide. We will dissect their fundamental roles in cell adhesion, their mechanisms of action, and their applications in research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.

Part 1: The Foundational Role of the RGD Motif in Cell Adhesion

The RGD motif is the most well-characterized short amino acid sequence responsible for mediating cell-matrix interactions. It is found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and laminin. This tripeptide sequence acts as a primary recognition site for a class of cell surface receptors known as integrins.

The RGD-Integrin Interaction: A Molecular Handshake

Integrins are heterodimeric transmembrane proteins composed of α and β subunits. The specificity of the RGD-integrin interaction is determined by the specific integrin α and β subunits involved. For example, the αvβ3 integrin, often associated with angiogenesis and tumor metastasis, shows a high affinity for the RGD sequence in vitronectin and fibronectin.

The binding of the RGD motif to the integrin headpiece initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including:

-

Cell Adhesion and Spreading: The initial attachment of cells to the ECM.

-

Cell Migration: The directed movement of cells, crucial for development, wound healing, and immune responses.

-

Cell Proliferation and Survival: Anchorage-dependent growth signals.

-

Differentiation: The process by which cells become specialized.

The following diagram illustrates the basic signaling pathway initiated by RGD-integrin binding:

Caption: RGD-Integrin signaling cascade.

Part 2: The GRGDSPC Peptide: A Versatile Tool for Research and Drug Development

The GRGDSPC peptide is a synthetic cyclic peptide containing the core RGD sequence. The addition of flanking amino acids and cyclization can enhance its stability and binding affinity for specific integrins compared to the linear RGD sequence alone. This has made the GRGDSPC peptide and its derivatives invaluable tools in cell biology research and as potential therapeutic agents.

Mechanism of Action: Competitive Inhibition

The GRGDSPC peptide functions as a competitive antagonist of RGD-binding integrins. By mimicking the natural RGD motif, it can bind to the same site on integrins, thereby blocking the attachment of cells to ECM proteins. This inhibitory effect can be leveraged to study the role of specific integrins in various cellular processes and to develop drugs that target integrin-mediated pathologies.

The following diagram illustrates the principle of competitive inhibition by the GRGDSPC peptide:

Caption: Competitive inhibition of cell adhesion by GRGDSPC peptide.

Applications in Drug Development

The ability of RGD-containing peptides to target specific integrins has led to their exploration in various therapeutic areas:

-

Anti-cancer Therapy: Targeting integrins like αvβ3, which are overexpressed on tumor cells and activated endothelial cells, can inhibit tumor growth, angiogenesis, and metastasis.

-

Anti-thrombotic Agents: Targeting the αIIbβ3 integrin on platelets can prevent platelet aggregation and thrombus formation.

-

Ophthalmology: RGD peptides are being investigated for the treatment of diseases like age-related macular degeneration by inhibiting choroidal neovascularization.

Part 3: Experimental Protocols for Studying RGD-Mediated Cell Adhesion

A thorough understanding of the RGD motif and GRGDSPC peptide requires robust and reproducible experimental methods. Here, we provide a detailed protocol for a classic cell adhesion assay.

Cell Adhesion Assay: A Step-by-Step Guide

This assay quantifies the ability of cells to adhere to a substrate coated with an RGD-containing ECM protein and the inhibitory effect of the GRGDSPC peptide.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., Fibronectin, 10 μg/mL in PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Cell suspension (e.g., HeLa cells, 1 x 10^5 cells/mL in serum-free media)

-

GRGDSPC peptide solution (various concentrations)

-

Control peptide (e.g., GRGESP)

-

Calcein-AM or other fluorescent viability dye

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Add 50 μL of ECM protein solution to each well of a 96-well plate.

-

Incubate for 1 hour at 37°C or overnight at 4°C.

-

Wash each well three times with 200 μL of sterile PBS.

-

-

Blocking:

-

Add 100 μL of 1% BSA solution to each well to block non-specific binding sites.

-

Incubate for 30 minutes at 37°C.

-

Wash each well three times with 200 μL of sterile PBS.

-

-

Cell Seeding and Treatment:

-

Pre-incubate the cell suspension with various concentrations of the GRGDSPC peptide or control peptide for 15 minutes at room temperature.

-

Add 100 μL of the cell suspension (containing the peptide) to each well.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently wash the wells three times with 200 μL of pre-warmed PBS to remove non-adherent cells.

-

-

Quantification:

-

Add 100 μL of Calcein-AM solution (e.g., 2 μM in PBS) to each well.

-

Incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for Calcein-AM).

-

Data Analysis:

The fluorescence intensity is directly proportional to the number of adherent cells. The percentage of inhibition can be calculated for each peptide concentration.

The following diagram outlines the workflow for the cell adhesion assay:

Caption: Workflow of a cell adhesion assay.

Part 4: Quantitative Comparison and Data Interpretation

The effectiveness of the GRGDSPC peptide as an inhibitor is typically quantified by its IC50 value, which is the concentration of the peptide required to inhibit 50% of cell adhesion.

| Parameter | RGD Motif (in native protein) | GRGDSPC Peptide (typical) |

| Function | Promotes cell adhesion | Inhibits cell adhesion |

| Mechanism | Integrin agonist | Competitive integrin antagonist |

| Binding Affinity (Kd) | Varies widely depending on the protein and integrin | Typically in the micromolar (μM) to nanomolar (nM) range |

| IC50 | Not applicable | Varies by cell type and integrin, often in the μM range |

Conclusion

The RGD motif is a fundamental biological structure that governs cell-matrix interactions, while the synthetic GRGDSPC peptide provides a powerful tool to dissect and manipulate these interactions. A thorough understanding of their mechanisms of action and the application of robust experimental protocols are essential for advancing our knowledge of cell adhesion and for the development of novel therapeutics targeting integrin-mediated diseases.

References

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins. Annual Review of Cell and Developmental Biology, 12, 697-715. [Link]

-

Brooks, P. C., Montgomery, A. M., Rosenfeld, M., Reisfeld, R. A., Hu, T., Klier, G., & Cheresh, D. A. (1994). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157-1164. [Link]

-

Hynes, R. O. (2002). Integrins: bidirectional, allosteric signaling machines. Cell, 110(6), 673-687. [Link]

-

Pierschbacher, M. D., & Ruoslahti, E. (1987). Influence of stereochemistry of the sequence Arg-Gly-Asp-Xaa on binding specificity in cell adhesion. Journal of Biological Chemistry, 262(36), 17294-17298. [Link]

-

Plow, E. F., Haas, T. A., Zhang, L., Loftus, J., & Smith, J. W. (2000). Ligand binding to integrins. Journal of Biological Chemistry, 275(29), 21785-21788. [Link]

The GRGDSPC Sequence: A Technical Guide to a Cornerstone of Cell Adhesion Research and Targeted Therapeutics

Abstract

The discovery of the Arginyl-Glycyl-Aspartyl (RGD) peptide motif represents a watershed moment in our understanding of cell-extracellular matrix (ECM) interactions. First identified as the minimal cell attachment sequence within fibronectin, this simple tripeptide has become a fundamental tool in cell biology, biomaterials science, and medicine. This guide provides an in-depth technical exploration of a particularly versatile derivative, the GRGDSPC peptide. We will traverse the path from the seminal discovery of RGD to the specific functionalities imparted by the flanking Glycine, Serine, Proline, and Cysteine residues of GRGDSPC. This document will detail the molecular mechanisms of RGD-integrin binding, provide validated experimental protocols for peptide synthesis and cell adhesion analysis, and explore the peptide's profound significance in tissue engineering and the development of targeted drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful peptide in their work.

Introduction: The Extracellular Matrix and the Dawn of a Molecular Recognition Code

The intricate dance of cellular life—adhesion, migration, proliferation, and differentiation—is not performed in a vacuum. It is orchestrated in large part by a complex network of macromolecules known as the extracellular matrix (ECM). For decades, scientists understood that cells adhered to proteins like fibronectin, but the precise molecular basis for this recognition remained elusive. It was hypothesized that a specific "zip code" or recognition sequence must exist within these large proteins that cells could read and bind to. The quest to decipher this code led to one of the most significant discoveries in modern cell biology.

The Seminal Discovery of the RGD Motif

In the early 1980s, the laboratories of Erkki Ruoslahti and Michael Pierschbacher embarked on a systematic investigation to pinpoint the cell-binding domain of fibronectin.[1][2] Their approach was both elegant and powerful. They generated fragments of the fibronectin protein and tested their ability to support cell attachment. This led them to a 108-amino acid fragment that retained the cell-binding activity.[2]

To further narrow down the active site, they synthesized a series of smaller peptides based on the sequence of this fragment.[1] These synthetic peptides were then coupled to a substrate and tested for their ability to promote cell adhesion. Through this meticulous process, they discovered that the tripeptide Arginine-Glycine-Aspartic Acid (Arg-Gly-Asp or RGD in single-letter code) was the minimal sequence required for this activity.[1][3] Peptides containing the RGD sequence could promote cell attachment, and crucially, soluble RGD-containing peptides could competitively inhibit the attachment of cells to fibronectin-coated surfaces.[1] This demonstrated the specificity and importance of this short motif. This discovery, published in Nature in 1984, opened the floodgates for a new era of research into cell adhesion.[4][5] The cellular receptors that recognize the RGD sequence were subsequently identified and named integrins, a large family of transmembrane proteins that physically link the ECM to the cell's internal cytoskeleton.[1][2][3]

The GRGDSPC Peptide: A Refined Tool for Integrin Targeting

While the core RGD sequence is essential for binding, the flanking amino acids can significantly influence the peptide's affinity and selectivity for different integrin subtypes.[6][7] The GRGDSPC peptide is a widely used sequence that incorporates the RGD motif within a specific context to enhance its utility.

-

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH

The components of this heptapeptide are:

-

Glycine (G) at the N-terminus: Provides flexibility.

-

Arg-Gly-Asp (RGD): The core integrin-binding motif.

-

Serine (S) and Proline (P): These residues can influence the conformation of the RGD loop, which affects binding specificity to different integrin subtypes.[7]

-

Cysteine (C) at the C-terminus: This is a key functional addition. The thiol group (-SH) of the cysteine residue provides a reactive handle for site-specific covalent immobilization onto various surfaces, such as gold nanoparticles, maleimide-activated scaffolds, or hydrogels.[7][8] This makes GRGDSPC an invaluable tool for functionalizing biomaterials to promote cell-matrix interactions.[7]

Mechanism of Action: The RGD-Integrin Handshake

Integrins are heterodimeric receptors composed of α and β subunits.[6][9] The binding of the RGD motif occurs at a pocket formed at the interface of these two subunits.[9] The interaction is critically dependent on a divalent cation, typically Mg²⁺ or Mn²⁺, located within a domain on the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS).[9]

The key interactions are:

-

The negatively charged carboxylate group of the Aspartic Acid (D) residue in RGD coordinates directly with the divalent cation in the MIDAS.[7]

-

The positively charged guanidinium group of the Arginine (R) residue forms a salt bridge with a negatively charged pocket on the α subunit.

-

The central Glycine (G) residue is small and flexible, allowing the RGD sequence to adopt the necessary conformation to fit into the binding pocket.

This "molecular handshake" triggers a conformational change in the integrin, leading to the clustering of integrins on the cell surface and the recruitment of signaling proteins to form focal adhesions. This process, known as outside-in signaling, informs the cell about its environment and influences its behavior.[9]

Data Presentation: Integrin Binding Affinities

The affinity of RGD peptides for integrins can be quantified by their 50% inhibitory concentration (IC50), the concentration of peptide required to inhibit 50% of the binding of a natural ligand. Lower IC50 values indicate higher binding affinity. Conformation plays a critical role; cyclic RGD peptides, which are conformationally constrained, often exhibit significantly higher affinity and selectivity than their linear counterparts.[10][11][12]

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Comments |

| GRGDSP (Linear) | αvβ3 | ~2000 - 5000 | Low affinity, considered a standard for linear RGD peptides. |

| GRGDSPC (Linear) | αvβ3 | ~89 | Potent linear peptide inhibitor. |

| GRGDSPC (Linear) | α5β1 | ~335 | Moderate affinity. |

| GRGDSPC (Linear) | αvβ5 | ~440 | Moderate affinity. |

| cyclo(RGDfV) | αvβ3 | ~1 - 10 | High affinity due to conformational constraint. Widely used reference. |

| Cilengitide [cyclo(RGDf(NMe)V)] | αvβ3 | ~0.5 - 5 | Very high affinity; has been investigated in clinical trials.[6] |

| Cilengitide [cyclo(RGDf(NMe)V)] | αvβ5 | ~5 - 20 | High affinity.[6] |

Note: IC50 values are approximate and can vary based on the specific assay conditions.

Key Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS) of GRGDSPC

Solid-phase synthesis is the standard method for producing peptides like GRGDSPC. The process involves building the peptide chain sequentially while the C-terminal amino acid is attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

Step-by-Step Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin. The trityl (Trt) group protects the cysteine's thiol side chain.

-

Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the N-terminal Fmoc group by treating with 20% piperidine in DMF for 10-20 minutes. This exposes the free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and Isopropanol (IPA) to remove excess reagents and by-products.

-

Amino Acid Coupling: Activate the next amino acid in the sequence (Fmoc-Pro-OH) with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours. A ninhydrin test can be performed to confirm complete coupling.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid: Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and finally Fmoc-Gly-OH. Side chains are protected with acid-labile groups (tBu: tert-butyl; Pbf: pentamethyldihydrobenzofuran-sulfonyl).

-

Final Deprotection: After coupling the final Glycine, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Wash the resin and dry it. Treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). This cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to ice-cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final GRGDSPC peptide using mass spectrometry.

In Vitro Cell Adhesion and Competition Assay

This assay quantifies the ability of GRGDSPC to inhibit cell attachment to an ECM protein-coated surface, thereby validating its interaction with integrin receptors.

Step-by-Step Protocol:

-

Plate Coating: Coat the wells of a 96-well microtiter plate with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS). Incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS. Block any remaining non-specific binding sites by incubating with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture cells known to express RGD-binding integrins (e.g., U87MG glioma cells, HUVEC endothelial cells). Harvest the cells using a non-enzymatic method (e.g., EDTA solution) and resuspend them in serum-free media.

-

Competitive Inhibition: Prepare serial dilutions of the GRGDSPC peptide in serum-free media. As a negative control, use a scrambled peptide such as GRGESP, where the critical aspartic acid is replaced with glutamic acid, abolishing integrin binding.

-

Incubation: In separate tubes, mix the cell suspension with the different concentrations of the peptides (and controls). Incubate for 15-30 minutes at room temperature to allow the peptides to bind to the cell surface integrins.

-

Cell Seeding: Wash the blocked plate and add the cell/peptide suspensions to the wells.

-

Attachment: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of remaining cells is proportional to their ability to bind the coated fibronectin.

-

Quantification: Fix the remaining adherent cells (e.g., with methanol) and stain them with a dye such as crystal violet. Solubilize the dye and measure the absorbance using a plate reader. A lower absorbance in the GRGDSPC-treated wells compared to the controls indicates successful inhibition of cell adhesion.

Significance in Research and Drug Development

Biomaterial Functionalization and Tissue Engineering

The ability to control cell behavior at the material interface is the cornerstone of tissue engineering. By immobilizing GRGDSPC onto a biomaterial scaffold (e.g., hydrogels, polymers, decellularized tissues), scientists can create a surface that mimics the natural ECM.[7] The terminal cysteine allows for stable, oriented coupling of the peptide. This functionalization has been shown to:

-

Enhance Cell Attachment and Spreading: Providing anchorage points for cells.[7]

-

Promote Cell Proliferation and Survival: Integrin-mediated signaling is crucial for cell viability.

-

Direct Stem Cell Differentiation: The specific integrins engaged can influence the differentiation lineage of mesenchymal stem cells.

-

Improve Biocompatibility and In-vivo Integration: Promoting host cell infiltration and tissue regeneration.[7]

Targeted Drug Delivery in Oncology

A major challenge in cancer therapy is delivering cytotoxic agents specifically to tumor cells while sparing healthy tissue. Many cancer cells and the endothelial cells of tumor blood vessels overexpress certain integrin subtypes, particularly αvβ3 and αvβ5. The RGD motif serves as an ideal targeting ligand to exploit this overexpression.

The GRGDSPC peptide can be conjugated to various therapeutic payloads:

-

Nanoparticles: Liposomes or polymeric nanoparticles loaded with chemotherapy drugs can be decorated with RGD peptides. These RGD-functionalized carriers then preferentially bind to and are internalized by tumor cells, increasing the local drug concentration and reducing systemic toxicity.

-

Imaging Agents: Conjugating RGD peptides to imaging probes (e.g., fluorescent dyes, radioisotopes) allows for the non-invasive visualization of tumors and metastases that overexpress the target integrins.

-

Gene Delivery Vectors: Non-viral vectors for gene therapy can be targeted to specific cells using RGD peptides, improving the efficiency and safety of gene delivery.[8]

Conclusion and Future Perspectives

From its humble origin as a three-amino acid sequence in fibronectin, the RGD motif, and specifically the GRGDSPC peptide, has evolved into an indispensable tool in science and medicine. Its discovery fundamentally shifted our understanding of how cells perceive and interact with their environment. The addition of a cysteine residue transformed this biological signal into a practical and versatile component for engineering bioactive materials and targeted therapeutics.

Future research will continue to refine the use of RGD peptides. Efforts are focused on developing conformationally constrained cyclic peptides with even greater affinity and selectivity for specific integrin subtypes. The combination of RGD-targeting with other modalities, such as stimuli-responsive drug release and immunotherapy, holds immense promise for creating the next generation of intelligent and highly effective medical treatments. The simple yet profound GRGDSPC sequence will undoubtedly remain at the forefront of these exciting endeavors.

References

-

Title: Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations Source: National Institutes of Health URL: [Link]

-

Title: Arginylglycylaspartic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif Source: PubMed URL: [Link]

-

Title: Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis Source: PubMed URL: [Link]

-

Title: Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy Source: PubMed Central URL: [Link]

-

Title: Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion Source: ACS Omega URL: [Link]

- Title: US9073974B2 - RGD-containing cyclic peptides Source: Google Patents URL

-

Title: The RGD motif in fibronectin is essential for development but dispensable for fibril assembly Source: Rockefeller University Press URL: [Link]

-

Title: From integrin-binding RGD peptides to vascular homing peptides Source: The Japan Prize Foundation URL: [Link]

-

Title: GRGDSPC GRGDSPC [LT8295] Source: LifeTein URL: [Link]

-

Title: New perspectives in cell adhesion: RGD and integrins Source: PubMed URL: [Link]

-

Title: The synthesis of RGD pepties via solid phase peptide synthesis Source: Minds@UW URL: [Link]

-

Title: GRGDSPC Source: GenScript URL: [Link]

-

Title: RGD peptide-based lipids for targeted mRNA delivery and gene editing applications Source: Taylor & Francis Online URL: [Link]

-

Title: G-R-G-D-S-P peptide Source: NovoPro Bioscience Inc. URL: [Link]

-

Title: Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies Source: MDPI URL: [Link]

-

Title: RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS Source: Annual Reviews URL: [Link]

-

Title: Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency Source: National Institutes of Health URL: [Link]

-

Title: RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions Source: Wiley Online Library URL: [Link]

-

Title: Richard Hynes, Erkki Ruoslahti, and Timothy Springer receive Lasker prize for pioneering work on integrins Source: National Institutes of Health URL: [Link]

-

Title: Single Molecule Force Probing of RGD-binding Integrins on Pancreatic Cancer Cells Source: National Institutes of Health URL: [Link]

-

Title: Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands Source: MDPI URL: [Link]

-

Title: RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field Source: National Institutes of Health URL: [Link]

-

Title: Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems Source: MDPI URL: [Link]

-

Title: Targeted drug delivery using iRGD peptide for solid cancer treatment Source: Royal Society of Chemistry URL: [Link]

-

Title: Tumor‐penetrating peptide internalizing RGD enhances radiotherapy efficacy through reducing tumor hypoxia Source: National Institutes of Health URL: [Link]

Sources

- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin α<sub>v</sub>β<sub>3</sub> by Molecular Dynamics Simulations [agris.fao.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. annualreviews.org [annualreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the C-terminal Cysteine in GRGDSPC Peptides: A Technical Guide for Researchers and Drug Developers

Abstract

The GRGDSPC heptapeptide, a derivative of the well-known RGD motif, has emerged as a critical tool in biomedical research and therapeutic development. Its utility is largely defined by the strategic placement of a cysteine residue at the C-terminus. This guide provides an in-depth technical exploration of the multifaceted roles of this terminal cysteine, offering field-proven insights into how its unique chemical properties are leveraged to enhance peptide function. We will delve into the causality behind experimental choices for cyclization, dimerization, and bioconjugation, providing detailed, self-validating protocols and mechanistic insights to empower researchers in their application of this versatile peptide.

Introduction: Beyond the Core Motif - The Strategic Importance of the C-Terminal Cysteine

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for numerous integrins, transmembrane receptors that mediate cell-matrix and cell-cell interactions.[1][2][3] This interaction is pivotal in a myriad of physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis.[2][3][4] The GRGDSPC peptide incorporates this core RGD sequence, but its true versatility lies in the addition of a C-terminal cysteine residue.[5] This single amino acid addition transforms a simple linear peptide into a highly adaptable molecular tool.

The thiol group (-SH) of the cysteine residue is a uniquely reactive functional group within the peptide, enabling a range of specific chemical modifications that are central to the advanced applications of GRGDSPC.[6] This guide will dissect the critical functions imparted by this C-terminal cysteine, focusing on three key areas:

-

Conformational Constraint through Cyclization: Enhancing binding affinity and selectivity.

-

Valency Modulation through Dimerization: Increasing avidity for integrin targets.

-

Site-Specific Conjugation: Anchoring the peptide to surfaces, nanoparticles, and other molecules.

Understanding the chemistry and strategic implications of the C-terminal cysteine is paramount for any researcher aiming to harness the full potential of RGD-based technologies in drug delivery, tissue engineering, and diagnostics.[3][7]

The Chemistry of the C-Terminal Cysteine: A Gateway to Functionality

The sulfhydryl group of cysteine is highly nucleophilic and readily participates in several key chemical reactions under mild, physiologically compatible conditions. This reactivity is the cornerstone of the GRGDSPC peptide's utility.

Disulfide Bond Formation: The Basis of Cyclization and Dimerization

The most common reaction involving the cysteine thiol is its oxidation to form a disulfide bond (-S-S-). This reaction can occur intramolecularly to form a cyclic peptide or intermolecularly to create a peptide dimer.[8][9]

-

Intramolecular Cyclization: When a second cysteine or another thiol-containing residue is present within the peptide sequence, oxidation can lead to a cyclic structure. In the case of GRGDSPC, cyclization is often achieved by introducing another cysteine or a compatible reactive group elsewhere in the peptide backbone.

-

Intermolecular Dimerization: In the absence of an internal reaction partner, two GRGDSPC peptides can oxidize to form a homodimer linked by a disulfide bridge.[10][11]

Thiol-Maleimide Chemistry: A Robust Conjugation Strategy

The reaction of a thiol with a maleimide group is a highly efficient and specific method for bioconjugation.[12][13] This Michael addition reaction forms a stable thioether linkage, providing a covalent attachment point for immobilizing GRGDSPC onto various substrates.[14][15]

Thiol-Ene and Thiol-Yne Reactions: "Click" Chemistry Approaches

Thiol-ene and thiol-yne reactions are examples of "click chemistry" that offer high efficiency and orthogonality.[16] These reactions involve the radical-mediated addition of the cysteine thiol across a double or triple bond, respectively, enabling the conjugation of GRGDSPC to a wide range of materials.

Enhancing Integrin Binding: The Power of Cyclization

Linear RGD peptides often exhibit low binding affinity and poor selectivity for different integrin subtypes due to their conformational flexibility.[17][18] Cyclization imposes conformational constraints on the peptide backbone, pre-organizing the RGD motif into a bioactive conformation that more closely mimics its presentation in native extracellular matrix proteins.[17][19]

Rationale for Cyclization

-

Increased Binding Affinity: A constrained, bioactive conformation reduces the entropic penalty upon binding to the integrin receptor, leading to a significant increase in binding affinity.[17][20]

-

Enhanced Selectivity: Different integrin subtypes exhibit subtle variations in their RGD binding pockets. A conformationally restricted cyclic peptide can be designed to fit preferentially into the binding site of a specific integrin, thereby enhancing selectivity.[21]

-

Improved Stability: Cyclic peptides are generally more resistant to enzymatic degradation by proteases compared to their linear counterparts, leading to a longer biological half-life.[17]

Experimental Workflow: Intramolecular Disulfide Bond Formation

This protocol outlines a general procedure for the on-resin cyclization of a peptide containing two cysteine residues, a common strategy for producing cyclic RGD peptides.

Protocol 1: On-Resin Intramolecular Disulfide Cyclization

-

Peptide Synthesis:

-

Synthesize the linear peptide sequence on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[22]

-

Incorporate two cysteine residues at the desired positions with appropriate orthogonal protecting groups on their sulfhydryl moieties (e.g., Cys(Trt) and Cys(Acm)).

-

-

Selective Deprotection:

-

Following completion of the linear sequence assembly, selectively remove the protecting group from one of the cysteine residues while the peptide is still attached to the resin. For example, the Mmt group can be removed with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

-

On-Resin Cyclization (Oxidation):

-

Wash the resin thoroughly to remove deprotection reagents.

-

Induce disulfide bond formation by treating the resin-bound peptide with an oxidizing agent. A common method is the use of iodine (I₂) in a solvent such as N,N-dimethylformamide (DMF).[23]

-

Monitor the reaction progress using a qualitative test (e.g., Ellman's test) to confirm the disappearance of free thiols.

-

-

Cleavage and Deprotection:

-

Once cyclization is complete, wash the resin extensively to remove excess oxidizing agent.

-

Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

-

Purification and Characterization:

Increasing Avidity through Dimerization

Dimerization of the GRGDSPC peptide can significantly enhance its biological activity by increasing its local concentration and avidity for integrin receptors. This is particularly effective when targeting cells with a high density of surface integrins.[20]

The Avidity Advantage

While a single RGD motif binds to a single integrin receptor (affinity), a dimeric RGD peptide can potentially bind to two adjacent integrin receptors simultaneously. This multivalent interaction, known as avidity, leads to a much stronger overall binding strength than the sum of the individual interactions.[20] This can result in enhanced cell adhesion, clustering of integrin receptors, and more robust downstream signaling.[4]

Experimental Workflow: Solution-Phase Dimerization

This protocol describes the formation of a GRGDSPC homodimer in solution via air oxidation of the C-terminal cysteine residues.

Protocol 2: Solution-Phase Dimerization of GRGDSPC

-

Peptide Synthesis and Purification:

-

Dimerization Reaction (Oxidation):

-

Dissolve the purified linear peptide in a suitable buffer, typically at a slightly alkaline pH (e.g., pH 8.0-8.5) to facilitate deprotonation of the thiol group, which increases its reactivity. A common choice is an ammonium bicarbonate buffer.

-

The concentration of the peptide in solution is a critical parameter. Higher concentrations favor intermolecular dimerization over intramolecular reactions (if applicable) or side reactions. A starting concentration of 1-5 mg/mL is often effective.

-

Gently stir the solution, open to the air, at room temperature. The dissolved oxygen in the buffer will act as the oxidizing agent.

-

The reaction time can vary from several hours to overnight.

-

-

Monitoring the Reaction:

-

Monitor the progress of the dimerization by analytical RP-HPLC. The dimer will have a different retention time (typically longer) than the monomer.

-

Mass spectrometry can be used to confirm the formation of the dimer, which will have a molecular weight approximately two daltons less than twice the molecular weight of the monomer (due to the loss of two hydrogen atoms upon disulfide bond formation).

-

-

Purification of the Dimer:

-

Once the reaction has reached completion (or equilibrium), purify the dimeric peptide from any remaining monomer and side products using preparative RP-HPLC.

-

-

Final Product Handling:

-

Lyophilize the purified dimer to obtain a stable powder.

-

Store the lyophilized dimer at -20°C or lower.

-

Site-Specific Conjugation for Biomaterials and Drug Delivery

The C-terminal cysteine of GRGDSPC is an ideal handle for its covalent attachment to various substrates, including hydrogels, nanoparticles, and solid surfaces.[5][26] This functionalization is crucial for applications in tissue engineering, where immobilized RGD peptides promote cell adhesion and growth, and in targeted drug delivery, where RGD-functionalized carriers can home in on tumor cells overexpressing certain integrins.[3][27][28]

Rationale for Cysteine-Mediated Conjugation

-

Site-Specificity: The unique reactivity of the thiol group allows for precise, site-specific conjugation, ensuring that the RGD motif remains accessible for integrin binding.

-

Mild Reaction Conditions: Most thiol-specific conjugation chemistries proceed under mild, aqueous conditions, preserving the integrity of both the peptide and the substrate.

-

Stable Linkage: The resulting covalent bonds (e.g., thioether) are generally stable under physiological conditions.

Experimental Workflow: Conjugation to a Maleimide-Activated Surface

This protocol provides a general method for conjugating GRGDSPC to a surface that has been pre-functionalized with maleimide groups.

Protocol 3: Conjugation of GRGDSPC to a Maleimide-Activated Surface

-

Preparation of the Maleimide Surface:

-

Activate the substrate of interest (e.g., a glass slide, nanoparticle, or hydrogel) to introduce maleimide functional groups. This process will be specific to the substrate material.

-

-

Preparation of the Peptide Solution:

-

Dissolve the purified, linear GRGDSPC peptide in a degassed conjugation buffer. A phosphate or HEPES buffer at a pH between 6.5 and 7.5 is ideal for thiol-maleimide reactions.[13] The buffer should be free of any extraneous thiol-containing compounds.

-

If the peptide has formed dimers, it may be necessary to reduce the disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.[14]

-

-

Conjugation Reaction:

-

Immerse the maleimide-activated surface in the GRGDSPC solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[14] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent oxidation of the thiol.

-

-

Blocking and Washing:

-

After the conjugation reaction, quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to the reaction mixture. This prevents non-specific binding in subsequent steps.

-

Thoroughly wash the surface with the conjugation buffer, followed by deionized water, to remove any unbound peptide and quenching agent.

-

-

Characterization of the Functionalized Surface:

-

Confirm the successful immobilization of the GRGDSPC peptide using surface-sensitive analytical techniques. The choice of technique will depend on the nature of the substrate (e.g., X-ray photoelectron spectroscopy (XPS) for solid surfaces, or quantification of unreacted peptide in the supernatant using HPLC).

-

Downstream Signaling and Biological Consequences

The binding of GRGDSPC, whether in cyclic, dimeric, or immobilized form, to integrin receptors initiates a cascade of intracellular signaling events.[29] This "outside-in" signaling is critical for mediating the biological effects of the peptide.

Upon ligand binding, integrins cluster and recruit a host of signaling and adaptor proteins to form focal adhesions. This leads to the activation of key downstream pathways, including:

-

Focal Adhesion Kinase (FAK) Pathway: A central regulator of cell migration, proliferation, and survival.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Involved in cell growth and differentiation.[4][29]

-

PI3K/Akt Pathway: A critical pathway for cell survival and apoptosis resistance.

The specific cellular response is context-dependent, influenced by the cell type, the integrin subtype engaged, and the physical presentation of the RGD ligand. For instance, GRGDSPC-functionalized scaffolds have been shown to support endothelial cell survival and proliferation, leading to improved angiogenesis.[27]

Conclusion and Future Perspectives

The C-terminal cysteine of the GRGDSPC peptide is far more than a simple amino acid addition; it is a strategic functional handle that unlocks a vast array of advanced applications. By enabling controlled cyclization, dimerization, and site-specific conjugation, this single residue allows researchers to precisely tailor the peptide's properties to enhance its biological activity. The ability to constrain the peptide's conformation, increase its binding avidity, and immobilize it onto biomaterials has been instrumental in advancing the fields of tissue engineering, targeted drug delivery, and fundamental cell biology. As new bioconjugation techniques continue to emerge, the versatility of the C-terminal cysteine will undoubtedly lead to even more innovative and powerful applications of RGD-based technologies in medicine and research.

References

-

Nguyen, M. K., et al. (2017). Photocrosslinkable, biodegradable hydrogels with controlled cell adhesivity for prolonged siRNA delivery to hMSCs to enhance their osteogenic differentiation. Journal of Materials Chemistry B, 5(3), 485-495. [Link]

-

White, C. J., & Yudin, A. K. (2011). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology, 6(9), 884-896. [Link]

-

Okamoto, R., et al. (2021). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Frontiers in Chemistry, 9, 738687. [Link]

-

Liu, S. (2009). Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency. Bioconjugate Chemistry, 20(12), 2199-2213. [Link]

-

Åmand, H. L., et al. (2012). Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation. Biochemical and Biophysical Research Communications, 418(3), 469-474. [Link]

-

Åmand, H. L., et al. (2012). Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation. PubMed, 22281502. [Link]

-

Xiong, J., et al. (2021). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(16), 8864. [Link]

-

Li, J., et al. (2017). Interaction Mechanism and Clustering among RGD Peptides and Integrins. ChemistrySelect, 2(23), 6754-6760. [Link]

-

D'Souza, C., & Puni, A. S. (2017). Approaches for peptide and protein cyclisation. RSC Chemical Biology, 1(1), 16-32. [Link]

-

Wang, Y., et al. (2024). Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. Advanced Science, 11(11), e2308491. [Link]

-

Portela, A. C., et al. (2015). New cyclic RGD peptides: Synthesis, characterization, and theoretical activity towards αvβ3integrin. Journal of Peptide Science, 21(11), 849-856. [Link]

-

Yuan, T., et al. (2020). Using GRGDSPC peptides to improve re-endothelialization of decellularized pancreatic scaffolds. Artificial Organs, 44(6), 634-644. [Link]

-

Conant, K., et al. (2007). Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons. Brain Research, 1178, 24-32. [Link]

-

Liu, S., et al. (2011). Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties. Bioconjugate Chemistry, 22(8), 1549-1562. [Link]

-

Lee, Y. S., & Raines, R. T. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 9(24), 5433-5438. [Link]

-

ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? [Link]

-

Nardelli, F., et al. (2015). Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. Molecules, 20(3), 4583-4607. [Link]

-

Xiong, J., et al. (2021). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. ResearchGate. [Link]

-

Lau, Y. H., et al. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 44(1), 91-102. [Link]

-

Ghassemzadeh, S., et al. (2019). Synthesis of Modified RGD-Based Peptides and Their in vitro Activity. ChemMedChem, 14(2), 245-252. [Link]

-

Wang, Z., et al. (2021). Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering. Frontiers in Cell and Developmental Biology, 9, 786173. [Link]

-

Gilon, C., et al. (1998). Structural and Functional Aspects of RGD-Containing Cyclic Pentapeptides as Highly Potent and Selective Integrin αVβ3 Antagonists. Journal of the American Chemical Society, 120(1), 13-22. [Link]

-

Wang, J., et al. (2021). Cysteine‐Cysteine Cross‐Conjugation of both Peptides and Proteins with a Bifunctional Hypervalent Iodine‐Electrophilic Reagent. Angewandte Chemie International Edition, 60(16), 8823-8828. [Link]

-

Fani, M., et al. (2009). Comparative Evaluation of Linear and Cyclic 99mTc-RGD Peptides for Targeting of Integrins in Tumor Angiogenesis. Anticancer Research, 29(10), 3943-3949. [Link]

-

AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. [Link]

-

Neubauer, S., et al. (2018). RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. International Journal of Molecular Sciences, 19(9), 2735. [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Wang, J., et al. (2013). The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering. Current Pharmaceutical Design, 19(20), 3656-3665. [Link]

-

The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. [Link]

-

Wang, J., et al. (2013). The functions and applications of RGD in tumor therapy and tissue engineering. PubMed, 23848931. [Link]

-

Zhang, J., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications, 15(1), 6791. [Link]

-

Civera, M., et al. (2018). Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies. Molecules, 23(11), 2991. [Link]

-

Schumacher, F. F., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Organic & Biomolecular Chemistry, 13(12), 3629-3633. [Link]

-

LifeTein. GRGDSPC GRGDSPC [LT8295]. [Link]

-

American Peptide Society. Guided Precision. [Link]

-

Liu, W. F., & Leong, K. W. (2012). Integration of drug, protein, and gene delivery systems with regenerative medicine. Advanced Drug Delivery Reviews, 64(Suppl), 1-2. [Link]

-

Colombo, G., et al. (2016). Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live-Cell NMR And Computational Studies. Chemistry – A European Journal, 22(50), 18090-18096. [Link]

Sources

- 1. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering | MDPI [mdpi.com]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The functions and applications of RGD in tumor therapy and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation (Journal Article) | OSTI.GOV [osti.gov]

- 11. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. air.unimi.it [air.unimi.it]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. minds.wisconsin.edu [minds.wisconsin.edu]

- 23. researchgate.net [researchgate.net]

- 24. bachem.com [bachem.com]

- 25. ijsra.net [ijsra.net]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Using GRGDSPC peptides to improve re-endothelialization of decellularized pancreatic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering [frontiersin.org]

- 29. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Protocols for Conformational Analysis

A rigorous biophysical characterization is essential to understanding the structure-function relationship of GRGDSPC. The following are streamlined protocols for Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, tailored for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides atomic-resolution information on the peptide's structure and dynamics in solution.[1][2]

Objective: To determine the three-dimensional solution structure of GRGDSPC, identify secondary structural elements, and probe its dynamic features.

Methodology:

-

Sample Preparation:

-

Dissolve the GRGDSPC peptide in a suitable buffer, typically a phosphate buffer system, to a final concentration of 1-5 mM.[3] For observation of amide protons, the sample should be prepared in 90% H₂O / 10% D₂O at a pH below 7.5 to minimize exchange with the solvent.[4]

-

Ensure the total salt concentration is below 300 mM to prevent signal broadening.[4]

-

The sample purity should be greater than 95% to avoid interference from contaminants.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H Spectrum: Provides an initial overview of the sample's purity and folding state.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons that are less than 5 Å apart. This is crucial for determining the peptide's tertiary structure.[1]

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly useful for molecules with correlation times that result in near-zero NOE effects.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the GRGDSPC sequence.

-

Structural Restraints: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use the experimental restraints as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the NMR data.[1]

-

Structure Validation: Assess the quality of the calculated structures using validation software to check for consistency with the experimental data and standard geometric parameters.

-

Conclusion and Future Directions

The GRGDSPC peptide serves as a quintessential model for understanding the intricate relationship between peptide conformation and biological function. The inherent flexibility of the linear peptide is significantly constrained upon cyclization, pre-organizing the critical RGD motif into a conformationally favored state for integrin binding. This structural rigidity, often characterized by the presence of β-turns, is a key determinant of its enhanced binding affinity and selectivity.

The methodologies of NMR and CD spectroscopy provide an empirical foundation for elucidating these structural features, while computational approaches can offer further insights into the dynamic nature of the peptide. Future research will likely focus on the development of novel GRGDSPC analogs with fine-tuned conformational properties to achieve even greater integrin subtype selectivity, thereby paving the way for more targeted and effective therapeutic agents. The principles and protocols outlined in this guide provide a solid framework for researchers to contribute to this exciting and impactful field.

References

-

Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion . ACS Omega. [Link]

-

Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist . MDPI. [Link]

-

[Structure-activity relationship studies on cyclic RGD peptides utilizing novel alkene dipeptide isosteres] . PubMed. [Link]

-

A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins . PMC - NIH. [Link]

-

Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion . PMC - NIH. [Link]

-

High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations . PMC - NIH. [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability . American Chemical Society. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview . PubMed. [Link]

-

Protein & Peptide NMR Spectroscopy : Practical Aspects . SARomics Biostructures. [Link]

-

Circular Dichroism (CD) Spectroscopy Technology . Therapeutic Proteins & Peptides. [Link]

-

(PDF) The use of circular dichroism spectroscopy to study protein folding, form and function . ResearchGate. [Link]

Sources

- 1. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Vitro Characterization of Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC)

Introduction: The Significance of the GRGDSPC Peptide

The heptapeptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) represents a critical tool in the fields of cell biology, tissue engineering, and drug delivery. Its core, the Arg-Gly-Asp (RGD) sequence, is a canonical motif found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[1][2] This sequence is the primary recognition site for a significant portion of the integrin family of cell surface receptors, which mediate cell-matrix adhesion and subsequent signaling pathways that govern cell attachment, spreading, survival, and migration.[1][3][4][5]

The inclusion of a C-terminal cysteine residue provides a versatile anchor for the site-specific immobilization of GRGDSPC onto various biomaterials, including hydrogels, scaffolds, and nanoparticles.[1] This functionalization is crucial for creating bioactive surfaces that can mimic the cellular microenvironment and direct cell behavior. This guide provides a comprehensive overview of the essential in-vitro characterization techniques for GRGDSPC, offering both theoretical grounding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Physicochemical Characterization

A thorough understanding of the peptide's physical and chemical properties is the foundation for all subsequent biological assays. The quality and purity of the synthetic peptide directly impact the reproducibility and validity of experimental results.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of GRGDSPC is most efficiently achieved through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8][9] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Causality Behind the Method: SPPS is the preferred method due to its high efficiency, ease of purification, and the ability to automate the process. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus is base-labile, allowing for mild deprotection conditions that preserve the integrity of the acid-labile side-chain protecting groups until the final cleavage step.

Experimental Protocol: Fmoc/tBu SPPS of GRGDSPC

-

Resin Selection and Swelling:

-

Fmoc-Cys(Trt)-OH Anchoring:

-

Activate the first amino acid, Fmoc-Cys(Trt)-OH, using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA).[10]

-

Add the activated amino acid solution to the swollen resin and allow it to react for 2 hours at room temperature.

-

-

Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[10]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) with HBTU/HOBt and DIEA in DMF and add it to the resin.[10] Allow the coupling reaction to proceed for 1-2 hours.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Ser(tBu), Asp(OtBu), Gly, Arg(Pbf), Gly).

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Precipitation and Lyophilization:

-

Precipitate the crude peptide by adding the cleavage mixture to ice-cold diethyl ether.[10]

-

Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a minimal amount of water/acetonitrile mixture before lyophilizing to obtain a dry powder.

-

Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for purifying and assessing the purity of synthetic peptides.[10][11]

-

Principle: The peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase (typically a gradient of water and acetonitrile containing 0.1% TFA).

-

Procedure: The lyophilized crude peptide is dissolved in the initial mobile phase conditions and injected onto the column. A gradient of increasing acetonitrile concentration is applied to elute the peptide. The elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Outcome: The main peak corresponding to the GRGDSPC peptide is collected, and its purity is determined by integrating the peak area relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for cell-based assays.

Identity Confirmation by Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a rapid and sensitive technique to confirm the molecular weight of the synthesized peptide.[10]

-